3-Hydroxy-1-propylpiperidine

Übersicht

Beschreibung

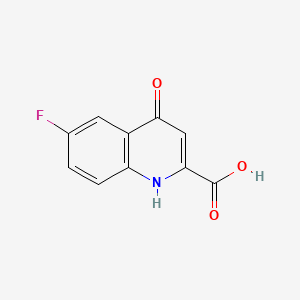

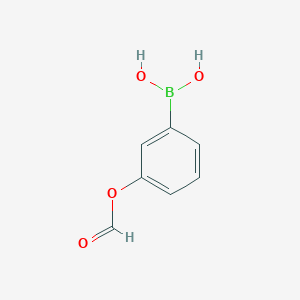

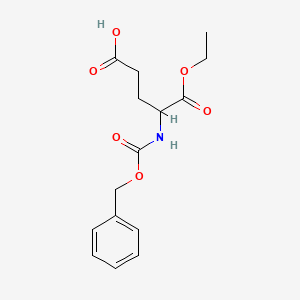

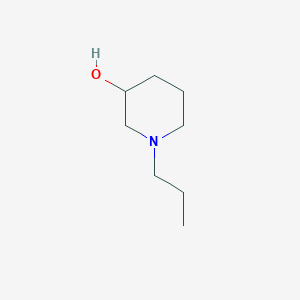

3-Hydroxy-1-propylpiperidine (CAS# 27361-79-1) is a research chemical . It has a molecular weight of 143.23 and a molecular formula of C8H17NO . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: CCCN1CCCC(C1)O . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis and Natural Product Research

- The 3-hydroxypiperidine moiety, including compounds like 3-Hydroxy-1-propylpiperidine, plays a crucial role in the synthesis of natural products. It is a privileged scaffold found in many bioactive compounds (Wijdeven, Willemsen, & Rutjes, 2010).

Chemical Synthesis and Modification

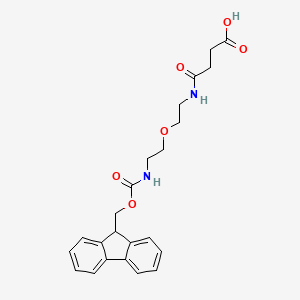

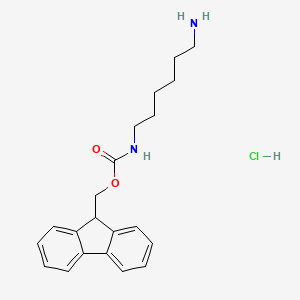

- This compound derivatives are used in Fmoc chemistry for the preparation of C-terminal thioester peptides, demonstrating their adaptability in peptide synthesis (Liu & Mayer, 2013).

- The compound is involved in the synthesis of stable isotope labeled and carbon-14 labeled derivatives, which are crucial in pharmacological research for tracing and imaging studies (Chaudhary & McGrath, 2000).

Pharmaceutical and Medicinal Chemistry

- This compound derivatives, such as trans-3-Hydroxy-4-morpholinopiperidine, have potential as pH-sensitive conformational switches, useful in drug design and delivery systems (Samoshin et al., 2013).

Catalysis and Material Science

- In catalysis, derivatives of this compound are used in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, highlighting their role in the development of pharmaceutical intermediates (Millet & Baudoin, 2015).

Biological and Neuropharmacological Studies

- Enantiomers of compounds like 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have been studied for their effects on dopamine receptors, contributing to the understanding of neuropsychiatric disorders and the development of potential treatments (Hjorth et al., 2004).

Environmental and Bioengineering Research

- Research in metabolic engineering has explored the use of 3-Hydroxypropionic acid derivatives in recombinant strains for the production of industrially important chemicals, demonstrating the utility of these compounds in biotechnological applications (Ashok et al., 2013).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Hydroxy-1-propylpiperidine, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include 3-hydroxy-1-propylpiperidine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . More research is needed to identify the specific targets of this compound.

Mode of Action

Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Biochemical Pathways

It is known that piperidine derivatives have significant effects on various physiological activities . For instance, piperine, a piperidine alkaloid, has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Hydroxy-1-propylpiperidine are not well-studied. It is known that piperidine derivatives can interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Piperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that 3-hydroxypropionic acid (3-HP), a similar compound, participates in autotrophic carbon dioxide (CO2) assimilation pathway

Eigenschaften

IUPAC Name |

1-propylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRDHDQFFRTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314384 | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27361-79-1 | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.